(R)-JNJ-31020028

Neuropeptide Y Y2 receptor stereochemistry

Neuropeptide Y2 receptor (Y2R) research is frequently constrained by peptide antagonists that lack brain penetration, complicating CNS studies. (R)-JNJ-31020028 is the biologically active enantiomer of JNJ-31020028, a validated small-molecule Y2R antagonist that crosses the blood-brain barrier and achieves ~90% receptor occupancy at 10 mg/kg s.c. in vivo. • Subnanomolar affinity (pIC50 8.07-8.22) across human, rat, and mouse Y2 receptors. • >100-fold selectivity over Y1, Y4, Y5; clean profile against 65 kinases. • Supplied with full analytical documentation; shipped under ambient conditions.

Molecular Formula C34H36FN5O2
Molecular Weight 565.7 g/mol
CAS No. 1094873-14-9
Cat. No. B1662126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-JNJ-31020028
CAS1094873-14-9
SynonymsJnj-31020028;  JNJ31020028;  JNJ 31020028;  N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Molecular FormulaC34H36FN5O2
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
InChIInChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)
InChIKeyOVUNRYUVDVWTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-JNJ-31020028 Technical Overview


(R)-JNJ-31020028 is the biologically active enantiomer of the selective, brain-penetrant neuropeptide Y Y2 receptor (NPY Y2R) antagonist JNJ-31020028 [1]. It is a small molecule belonging to a series of compounds optimized from a proprietary chemotype for high affinity binding to the Y2 receptor [2]. The compound exhibits subnanomolar to low nanomolar affinity (pIC50 8.07-8.22, corresponding to IC50 6.03-8.51 nM) across human, rat, and mouse Y2 receptors, with greater than 100-fold selectivity over the related Y1, Y4, and Y5 receptor subtypes [3]. Its key distinguishing feature is its demonstrated ability to cross the blood-brain barrier and occupy central Y2 receptors in vivo, a property that has historically been a major limitation for peptide-based Y2 antagonists [3][4].

Identity Active (R)-enantiomer of brain-penetrant NPY Y2R antagonist
Target Engagement High-affinity Y2 receptor probe (pIC50 8.07–8.22)
CNS Access Demonstrated systemic brain penetration and receptor occupancy

(R)-JNJ-31020028 vs. Generic Y2 Antagonists


Within the class of NPY Y2 receptor antagonists, peptide-based agents like BIIE0246 suffer from high molecular weight, complex structure, and poor brain penetration, which severely limit their utility for in vivo central nervous system studies [1]. Other small molecule Y2 antagonists described in the literature (e.g., SF-11, CYM 9484) either lack comprehensive in vivo brain penetration data or exhibit lower affinity and/or selectivity profiles [2]. Critically, JNJ-31020028 is a racemic mixture, and the (R)-enantiomer has been identified as the pharmacologically more active form with higher affinity [3]. Consequently, substituting a generic or racemic Y2 antagonist for (R)-JNJ-31020028 may result in significantly different potency, central target engagement, and overall experimental outcomes. The quantitative evidence below establishes precisely where (R)-JNJ-31020028 provides differentiation that cannot be assumed from class-level claims.

  • ! Peptide-based Y2 antagonists (e.g., BIIE0246) lack systemic brain penetration; central target engagement may not transfer.
  • ! Racemic JNJ-31020028 or generic small-molecule Y2 antagonists may exhibit lower affinity; enantiomer-specific potency may shift assay response.
  • ! Class-level Y2 antagonist labels do not guarantee reported selectivity profile; off-target interaction context requires compound-specific review.

(R)-JNJ-31020028 Quantitative Evidence


Superior Affinity of (R)-Enantiomer

The racemic mixture JNJ-31020028 contains both (R)- and (S)-enantiomers. Synthesis of the single (R)-enantiomer revealed significantly higher affinity for the Y2 receptor compared to the racemate. The (R)-enantiomer achieved an IC50 of 6 nM, while the racemic mixture exhibited IC50 values ranging from 6.03-8.51 nM across species [1]. This stereospecific potency improvement directly impacts the compound's utility in studies requiring minimal off-target activity at maximal target engagement.

Affinity of (R)-Enantiomer
Direct head-to-head comparison
IC50 6 nM vs. racemate 6.03–8.51 nM
Supports stereochemical-control and target-engagement context.
Recombinant human Y2 binding assay; enantiomer-attribution review required.
Neuropeptide Y Y2 receptor stereochemistry

Brain Penetration and Target Occupancy vs. BIIE0246

BIIE0246, a prototypical peptide-based Y2 antagonist, has high molecular weight and complex structure that limits its ability to cross the blood-brain barrier [1]. In contrast, (R)-JNJ-31020028 is a small molecule that achieves high brain penetration and robust in vivo target occupancy. Ex vivo autoradiography in rats demonstrated that subcutaneous administration of JNJ-31020028 at 10 mg/kg resulted in approximately 90% occupancy of Y2 receptor binding sites in the brain [2]. No comparable brain occupancy data exist for BIIE0246 following systemic administration.

Brain Occupancy vs. BIIE0246
Cross-study comparable
~90% occupancy at 10 mg/kg s.c. (rat ex vivo autoradiography)
Systemic CNS target engagement; peptide-based comparator requires direct CNS injection.
No comparable systemic brain occupancy data for BIIE0246.
CNS penetration receptor occupancy Y2 antagonist

Native Tissue Functional Blockade

In the rat vas deferens, a classical bioassay for Y2 receptor function, (R)-JNJ-31020028 (as the racemate) potently blocked NPY(13-36)-induced decreases in twitch contraction amplitude with an IC50 of 7.94 nM [1]. This functional potency is consistent with its binding affinity and demonstrates effective antagonism in native tissue. While BIIE0246 also antagonizes Y2 responses in this assay, its reported IC50 values are approximately 3- to 6-fold higher (25-50 nM range) [2]. Additionally, in KAN-TS cells expressing human Y2 receptors, JNJ-31020028 inhibited PYY-induced calcium responses with a pKB of 8.04±0.13 [1].

Native Tissue Functional Blockade
Cross-study comparable
IC50 7.94 nM (rat vas deferens) vs. BIIE0246 25–50 nM
Reported functional potency context in native tissue preparation.
NPY(13-36)-induced twitch contraction assay.
functional assay vas deferens Y2 antagonism

Subtype Selectivity vs. Other NPY Receptors

(R)-JNJ-31020028 exhibits >100-fold selectivity for the Y2 receptor over the related human Y1, Y4, and Y5 receptors [1]. This selectivity is critical for attributing observed pharmacological effects specifically to Y2 receptor blockade. In contrast, other Y2 antagonists such as BIIE0246 display moderate affinity for the Y4 receptor (Ki ~170 nM) and some cross-reactivity with other GPCRs [2]. Furthermore, JNJ-31020028 was screened at 10 µM against a panel of 65 kinases and showed no significant inhibition, indicating a clean selectivity profile beyond the NPY receptor family .

Subtype Selectivity vs. NPY Receptors
Class-level inference
>100-fold over Y1, Y4, Y5; clean 65-kinase panel screen
Supports selectivity profile review for Y2-specific pathway interpretation.
BIIE0246 cross-reactivity with Y4 and other GPCRs reported; data to verify.
receptor selectivity off-target NPY family

Research Applications of (R)-JNJ-31020028


In Vivo CNS Target Engagement

When a research program necessitates modulation of central Y2 receptors without the confounding variables of surgery or direct intracerebral injection, (R)-JNJ-31020028 is the only validated small molecule antagonist with demonstrated high brain penetration and near-complete receptor occupancy (~90% at 10 mg/kg s.c.) following systemic administration [1]. This property has been leveraged in studies of stress-induced corticosterone release, anxiety-like behavior, and alcohol withdrawal [2][3].

Native Tissue Ex Vivo Assays

For ex vivo pharmacological studies in isolated tissue preparations such as the rat vas deferens, (R)-JNJ-31020028 provides potent and complete antagonism of Y2-mediated responses with an IC50 of 7.94 nM [1]. Its high potency reduces the amount of compound required per experiment and minimizes vehicle-related artifacts. The compound's selectivity profile (>100-fold over Y1, Y4, Y5) ensures that observed effects are specifically attributable to Y2 receptor blockade [1].

Chronic Studies in Depression and Anxiety Models

In the olfactory bulbectomized (OBX) rat model of depression, chronic intracerebroventricular administration of (R)-JNJ-31020028 (5.6 µg/day) significantly decreased immobility time in the forced swim test and reduced grooming events, indicative of antidepressant-like activity [4]. The compound's in vivo stability and brain penetration make it suitable for long-term infusion studies that require sustained target engagement.

Selectivity Profiling of NPY Receptor Signaling

Given its >100-fold selectivity over Y1, Y4, and Y5 receptors, and its clean profile against a panel of 65 kinases, (R)-JNJ-31020028 serves as an ideal pharmacological tool for dissecting the specific contributions of the Y2 receptor in complex signaling networks [1][3]. This is particularly valuable in studies where cross-reactivity with other NPY receptors or unrelated kinases would confound interpretation.

Application
Selection Property
Validation Focus
In Vivo CNS Target Engagement
Brain-penetrant small-molecule Y2 antagonist
Systemic dosing and receptor occupancy endpoint review
Native Tissue Ex Vivo Assays
High functional potency in isolated tissue
Y2-mediated response blockade and selectivity confirmation
Chronic Behavioral Model Studies
Sustained CNS exposure and target engagement
Model-response endpoint context and infusion protocol review
NPY Receptor Signaling Dissection
>100-fold selectivity and clean kinase panel
Y2-specific pathway interpretation and off-target liability context

Technical Documentation Hub

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